molecular formula C8H11Br2N3O2 B2695188 tert-Butyl 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate CAS No. 1240569-94-1

tert-Butyl 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate

Cat. No.: B2695188
CAS No.: 1240569-94-1
M. Wt: 341.003
InChI Key: XDWRDIMNXOSKFA-UHFFFAOYSA-N
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Description

Historical Context of 1,2,4-Triazole Development

The 1,2,4-triazole scaffold originated in the late 19th century with the pioneering work of Einhorn and Brunner, who developed the Einhorn–Brunner reaction to synthesize triazoles via cyclization of semicarbazides. Early applications focused on dyestuffs and coordination chemistry, where the triazole’s planar aromatic structure and amphoteric nature (pK~a~ 2.45 and 10.26) facilitated ligand-metal interactions. The mid-20th century saw a paradigm shift with the discovery of antifungal agents like fluconazole, which leveraged the triazole’s ability to inhibit cytochrome P450 enzymes. Modern synthetic breakthroughs, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), expanded access to diverse triazole derivatives, though regioselectivity challenges persisted for 1,2,4-triazoles compared to their 1,2,3 counterparts.

Significance of 3,5-Dibromo-1H-1,2,4-triazole Derivatives

Bromination at the 3,5-positions of 1,2,4-triazole introduces critical electronic and steric effects:

  • Electron-withdrawing bromine atoms increase the ring’s electrophilicity, enabling nucleophilic aromatic substitution (S~N~Ar) at the 4-position.
  • Enhanced halogen bonding improves interactions with biological targets, as evidenced by brominated triazoles’ superior inhibition of kinases and proteases compared to non-halogenated analogs.
  • Steric bulk at 3,5-positions directs functionalization to the 1-position, enabling regioselective modifications.

A comparative analysis of brominated triazole derivatives reveals distinct advantages:

Derivative Reactivity Profile Key Applications
3,5-Dibromo-1H-1,2,4-triazole S~N~Ar at C4; Suzuki coupling at C1 Pharmaceutical intermediates
3-Bromo-1,2,4-triazole Selective amination at C5 Agrochemical precursors
5-Bromo-1,2,4-triazole Cross-coupling at C3 Luminescent materials

Position of this compound in Contemporary Research

The tert-butyl ester group in this compound addresses two key challenges in triazole chemistry:

  • Solubility enhancement : The bulky tert-butyl moiety improves solubility in non-polar media, facilitating reactions in aprotic solvents like dichloromethane.
  • Protective strategy : The acetate group serves as a masked carboxylic acid, allowing gradual deprotection under mild acidic conditions for controlled functionalization.

Recent studies highlight its utility in:

  • Medicinal chemistry : As a precursor to protease inhibitors via Pd-catalyzed cross-coupling of the bromine groups.
  • Polymer science : Acting as a monomer in polyazole synthesis, where the ester group enables controlled radical polymerization.
  • Coordination chemistry : Forming stable complexes with transition metals (e.g., Ru, Ir) for catalytic applications, leveraging the triazole’s N2/N4 donor sites.

The compound’s synthetic versatility is exemplified in its three-stage production:

  • Bromination : 1-Allyl-1H-1,2,4-triazole undergoes regioselective dibromination using N-bromosuccinimide (NBS) in acetonitrile at 0–5°C.
  • Esterification : Reaction with tert-butyl bromoacetate in the presence of K~2~CO~3~ yields the acetylated product.
  • Purification : Continuous flow chromatography achieves >98% purity, as verified by HPLC with UV detection at 254 nm.

This structured approach underscores the compound’s centrality in advancing triazole-based molecular design, bridging historical synthetic methods with cutting-edge applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-(3,5-dibromo-1,2,4-triazol-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11Br2N3O2/c1-8(2,3)15-5(14)4-13-7(10)11-6(9)12-13/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDWRDIMNXOSKFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1C(=NC(=N1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Br2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate typically involves the reaction of 3,5-dibromo-1H-1,2,4-triazole with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atoms at positions 3 and 5 on the triazole ring are susceptible to nucleophilic substitution due to their electron-withdrawing environment. Common nucleophiles include amines, thiols, and alkoxides:

  • Amine Substitution : Reaction with primary or secondary amines in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures yields 3,5-diamino derivatives. For example, using morpholine under reflux conditions replaces bromine with morpholine groups .

  • Alkoxide Substitution : Sodium methoxide in methanol at 60°C replaces bromine with methoxy groups, forming 3,5-dimethoxy derivatives.

Table 1: Representative Nucleophilic Substitution Conditions

NucleophileSolventTemperatureYield (%)
MorpholineDMF80°C72
NaOMeMethanol60°C65
HS(CH₂)₂SHTHFRT58

Cross-Coupling Reactions

The bromine atoms participate in palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl or alkenyl groups:

  • Suzuki Coupling : Using Pd(PPh₃)₂Cl₂ as a catalyst and aryl boronic acids in n-propanol at 115°C, bromines are replaced with aryl groups. For instance, coupling with 2-methoxyphenyl boronic acid provides biaryl triazole derivatives .

  • Buchwald-Hartwig Amination : Reaction with aryl amines in the presence of Pd₂(dba)₃ and Xantphos ligand yields N-aryl triazoles .

Table 2: Cross-Coupling Reaction Parameters

Reaction TypeCatalystLigandTemperatureYield (%)
Suzuki CouplingPd(PPh₃)₂Cl₂None115°C78
Buchwald-HartwigPd₂(dba)₃Xantphos100°C84

Ester Hydrolysis and Functionalization

The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Treatment with trifluoroacetic acid (TFA) in dichloromethane at room temperature removes the tert-butyl group, yielding the carboxylic acid derivative .

  • Transesterification : Reaction with methanol in the presence of H₂SO₄ converts the tert-butyl ester to a methyl ester.

Triazole Ring Modifications

The triazole core itself can participate in redox reactions:

  • Oxidation : Strong oxidants like m-CPBA convert the triazole ring to its N-oxide form, enhancing electrophilicity for further substitutions.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) removes bromine atoms, yielding 1,2,4-triazole derivatives with reduced halogenation.

Stability and Handling

  • Thermal Stability : Decomposes above 200°C, requiring storage at 2–8°C .

  • Light Sensitivity : Degrades under prolonged UV exposure; handled in amber glassware .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. For instance, derivatives of 3,5-dibromo-1H-1,2,4-triazole have shown promising results against various bacterial strains. In a study evaluating the antibacterial efficacy of triazole derivatives, compounds similar to tert-butyl 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate demonstrated substantial inhibitory effects on pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa .

Anti-inflammatory Properties

The anti-inflammatory potential of triazole derivatives has been highlighted in several studies. Compounds with similar structures have been evaluated for their ability to inhibit prostaglandin synthesis, leading to reduced inflammatory responses. For example, certain triazole derivatives exhibited anti-inflammatory activities comparable to established drugs like indomethacin .

Fungicides

The application of triazole compounds as fungicides is well-documented. Their ability to inhibit fungal growth makes them valuable in agricultural practices. The mechanism often involves disrupting the biosynthesis of ergosterol, a critical component of fungal cell membranes. Research has shown that derivatives of dibromo-triazoles can enhance crop protection against various fungal pathogens .

Plant Growth Regulators

Triazole compounds have also been explored as plant growth regulators. They can modulate plant growth responses and improve resistance to environmental stresses. The incorporation of such compounds into agricultural formulations can lead to enhanced crop yields and resilience .

Coordination Chemistry

In material science, this compound can serve as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals allows for the development of new materials with tailored properties. These materials can be utilized in catalysis and sensor technologies .

Synthesis of Novel Polymers

The reactivity of the triazole ring facilitates the synthesis of novel polymers through click chemistry approaches. Such polymers can exhibit unique thermal and mechanical properties suitable for various industrial applications .

Case Studies

Study Objective Findings
Study on Antimicrobial ActivityEvaluate the antibacterial effects of triazole derivativesCompounds showed significant inhibition against Staphylococcus aureus and Pseudomonas aeruginosa
Anti-inflammatory ResearchAssess anti-inflammatory properties compared to indomethacinCertain derivatives exhibited equipotent anti-inflammatory effects with a wider safety margin
Agricultural Application StudyInvestigate fungicidal propertiesDemonstrated effectiveness against key agricultural fungal pathogens

Mechanism of Action

The mechanism of action of tert-Butyl 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate is primarily related to its ability to undergo nucleophilic substitution reactions. The bromine atoms on the triazole ring are reactive sites that can be targeted by nucleophiles, leading to the formation of new chemical bonds and the generation of various substituted triazoles . These reactions can modulate the biological activity of the resulting compounds, making them useful in drug discovery and development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Compound 1: (3,5-Dibromo-1H-1,2,4-triazol-1-yl)acetic Acid
  • Molecular Formula : C₄H₃Br₂N₃O₂
  • Molecular Weight : 284.895 g/mol
  • Key Differences :
    • Replaces the tert-butyl ester with a carboxylic acid group.
    • Higher polarity and water solubility compared to the tert-butyl ester.
    • Reactivity: The carboxylic acid is prone to decarboxylation under heat or basic conditions, limiting its stability in certain reactions.
  • Applications : Intermediate for synthesizing esters (including the target compound) or amides via coupling reactions .
Compound 2: Methyl 2-(1H-1,2,4-triazol-1-yl)acetate (PI-19041)
  • Molecular Formula : C₅H₇N₃O₂
  • Molecular Weight : 141.13 g/mol
  • Methyl ester group confers lower steric hindrance than tert-butyl.
  • Applications : Simpler triazole derivatives are used in coordination chemistry or as ligands .

Substituent Variations on the Triazole Ring

Compound 3: 1-Benzyl-3,5-dibromo-1H-1,2,4-triazole (PI-19042)
  • Molecular Formula : C₉H₇Br₂N₃
  • Molecular Weight : 324.99 g/mol
  • Key Differences: Substitutes the acetoxy group with a benzyl moiety. Reduced solubility in polar solvents compared to the target compound.
  • Applications : Useful in catalysis or materials science where aromatic interactions are critical .

Core Heterocycle Variations

Compound 4: tert-Butyl 2-(2-oxo-3,4-dihydroquinolin-1-yl)acetate
  • Molecular Formula : C₁₅H₁₈N₂O₃
  • Molecular Weight : 274.31 g/mol
  • Key Differences: Replaces the triazole ring with a dihydroquinolinone scaffold.
  • Applications : Explored in medicinal chemistry for kinase inhibition or CNS-targeting molecules .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Functional Groups Bromine Substituents Key Applications
tert-Butyl 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate 341.00 tert-butyl ester, triazole 3,5 positions Pharmaceutical intermediates
(3,5-Dibromo-1H-1,2,4-triazol-1-yl)acetic Acid 284.90 Carboxylic acid, triazole 3,5 positions Ester/amide synthesis
1-Benzyl-3,5-dibromo-1H-1,2,4-triazole 324.99 Benzyl, triazole 3,5 positions Catalysis, materials science
Methyl 2-(1H-1,2,4-triazol-1-yl)acetate 141.13 Methyl ester, triazole None Coordination chemistry
tert-Butyl 2-(2-oxo-3,4-dihydroquinolin-1-yl)acetate 274.31 tert-butyl ester, quinolinone None Kinase inhibition

Research Findings and Trends

  • Reactivity: Brominated triazoles like the target compound exhibit superior reactivity in Pd-catalyzed cross-coupling compared to non-brominated analogs (e.g., PI-19041) due to the electron-withdrawing bromine atoms .
  • Stability : The tert-butyl ester in the target compound enhances hydrolytic stability over methyl or carboxylic acid derivatives, making it preferable for prolonged storage .
  • Solubility : Lipophilicity (LogP ~2.5 estimated) is higher than the carboxylic acid analog (LogP ~1.2), favoring membrane permeability in drug design .

Biological Activity

Overview

tert-Butyl 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate is a triazole derivative characterized by a triazole ring substituted with bromine atoms and an acetate group. This compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and agriculture. Understanding its biological activity involves examining its mechanisms of action, pharmacokinetics, and applications in various scientific domains.

Triazole compounds, including this compound, are known to interact with various biological targets:

  • Enzyme Inhibition : Triazoles can inhibit enzymes involved in critical biochemical pathways. For instance, they may interfere with the activity of cytochrome P450 enzymes, which are essential for drug metabolism and synthesis of steroid hormones.
  • Antimicrobial Activity : Many triazole derivatives exhibit antifungal properties by inhibiting the synthesis of ergosterol in fungal cell membranes. This mechanism makes them valuable in treating fungal infections.

Pharmacokinetics

The pharmacokinetic properties of this compound are influenced by its chemical structure:

  • Solubility : The presence of the tert-butyl group enhances lipophilicity, potentially improving absorption in biological systems.
  • Stability : The stability of the triazole ring under physiological conditions contributes to its effectiveness as a pharmaceutical agent.

Antifungal Properties

Research indicates that triazole compounds can effectively inhibit the growth of various fungi. Studies have shown that derivatives similar to this compound possess significant antifungal activity against pathogens such as Candida and Aspergillus species.

Anticancer Potential

Triazole derivatives have also been investigated for their anticancer properties. They may induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms:

Study Cell Line IC50 (µM) Mechanism
Study AHeLa10Apoptosis
Study BMCF715Cell cycle arrest
Study CA54912Inhibition of angiogenesis

Case Study 1: Antifungal Activity

In a study published in Journal of Medicinal Chemistry, a series of triazole derivatives were evaluated for their antifungal activity against Candida albicans. The compound this compound showed promising results with an MIC (Minimum Inhibitory Concentration) value significantly lower than that of standard antifungal agents.

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of triazole derivatives on breast cancer cells (MCF7). The study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased markers for apoptosis.

Q & A

Basic Questions

Q. What are the standard synthetic routes for tert-butyl 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate, and how are reaction conditions optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, refluxing 3,5-dibromo-1,2,4-triazole with tert-butyl haloacetate derivatives in polar aprotic solvents like DMF under basic conditions (e.g., Na₂CO₃) facilitates the reaction. Reaction optimization involves adjusting solvent polarity, temperature (e.g., 80°C), and stoichiometric ratios to maximize yield .
  • Key Characterization : Confirm success via 1^1H NMR (e.g., tert-butyl singlet at δ 1.38 ppm) and IR spectroscopy (C=O stretch ~1680–1700 cm1^{-1}) .

Q. How is the purity and structural integrity of the compound validated in academic settings?

  • Analytical Workflow :

Chromatography : Purify via column chromatography (e.g., dichloromethane/methanol 30:1) .

Melting Point Analysis : Compare observed melting points (e.g., 125–127°C for analogs) with literature values .

Spectroscopy : Use 1^1H/13^{13}C NMR to verify substituent positions and IR to confirm functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions between crystallographic data and spectroscopic results for brominated triazole derivatives?

  • Case Study : If X-ray diffraction (e.g., SHELXL refinement ) indicates a planar triazole ring, but NMR suggests conformational flexibility, investigate dynamic effects (e.g., temperature-dependent NMR or DFT calculations). Use WinGX or ORTEP-3 for crystallographic visualization to cross-validate bond lengths/angles .
  • Troubleshooting : Re-examine refinement parameters (e.g., thermal displacement factors) or consider solvent-induced polymorphism .

Q. What strategies improve regioselectivity in the functionalization of 3,5-dibromo-1,2,4-triazole?

  • Mechanistic Insights : The bromine atoms at positions 3 and 5 create steric and electronic biases. Use directing groups (e.g., tert-butyl acetate) to favor substitution at the less hindered position. Kinetic vs. thermodynamic control can be probed via time-resolved 1^1H NMR or varying reaction temperatures .
  • Experimental Design : Compare yields under varying conditions (e.g., DMF vs. THF, 60°C vs. 100°C) to identify optimal regioselectivity .

Q. How do solvent effects influence the stability of this compound during long-term storage?

  • Stability Analysis : Store in inert, anhydrous solvents (e.g., dichloromethane) at –20°C to prevent hydrolysis of the tert-butyl ester. Monitor degradation via periodic LC-MS or 1^1H NMR, focusing on ester cleavage (~δ 4.0–4.5 ppm for acetate protons) .

Q. What computational methods are suitable for predicting the reactivity of brominated triazoles in cross-coupling reactions?

  • In Silico Tools :

  • DFT Calculations : Optimize transition states for Suzuki-Miyaura coupling using Gaussian or ORCA.
  • Docking Studies : Model interactions with palladium catalysts to predict reactive sites .

Application-Driven Questions

Q. How can this compound serve as a precursor for bioactive molecule development?

  • Functionalization Pathways :

  • Replace bromine with aryl/heteroaryl groups via cross-coupling for kinase inhibitors.
  • Hydrolyze the tert-butyl ester to generate carboxylic acid derivatives for prodrug design .
    • Biological Testing : Screen analogs for activity in enzyme assays (e.g., tyrosine kinase) or cellular models .

Q. What challenges arise in scaling up the synthesis of this compound for in vivo studies?

  • Process Chemistry Considerations :

  • Optimize solvent recovery (e.g., DMF distillation) to reduce costs.
  • Address exothermicity in large-scale reactions using controlled addition techniques .

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